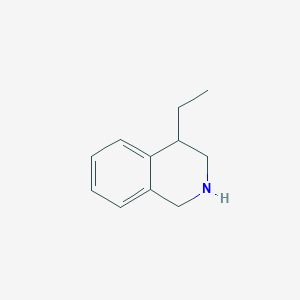

4-Ethyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h3-6,9,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSKDBNSOXTNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594830 | |

| Record name | 4-Ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154140-71-3 | |

| Record name | 4-Ethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Its presence in numerous alkaloids has spurred significant interest in the development of synthetic methodologies to access diverse analogs for drug discovery and development. This guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 4-Ethyl-1,2,3,4-tetrahydroisoquinoline. We will delve into the mechanistic underpinnings of established synthetic routes, provide detailed experimental protocols, and outline the analytical techniques essential for the unambiguous structural elucidation and purity assessment of the target molecule. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel THIQ analogs and for professionals in the pharmaceutical industry.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline framework is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-microbial, anti-inflammatory, and neuroprotective properties. The substitution pattern on the THIQ core plays a crucial role in modulating its pharmacological profile. The introduction of an ethyl group at the 4-position, as in this compound, can significantly influence the molecule's lipophilicity, steric profile, and interaction with biological targets. A thorough understanding of the synthesis and characterization of such analogs is therefore paramount for the systematic exploration of their therapeutic potential.

Synthetic Strategies for this compound

The construction of the tetrahydroisoquinoline ring system is predominantly achieved through two classical and robust methodologies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. The choice between these routes often depends on the availability of starting materials and the desired substitution pattern.

The Pictet-Spengler Reaction: A Convergent Approach

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] For the synthesis of this compound, the logical precursors would be 2-phenyl-1-aminobutane and formaldehyde.

Causality Behind Experimental Choices: The reaction is typically carried out in the presence of a protic acid, such as hydrochloric acid or sulfuric acid, which serves to activate the carbonyl group of the aldehyde for nucleophilic attack by the amine and to catalyze the subsequent intramolecular electrophilic aromatic substitution (cyclization) of the resulting iminium ion.[3][4] The choice of solvent and temperature can influence reaction rates and yields.

Experimental Protocol: Pictet-Spengler Synthesis

-

Reaction Setup: To a solution of 2-phenyl-1-aminobutane (1.0 eq) in a suitable solvent (e.g., toluene or a biphasic system with water) is added an aqueous solution of formaldehyde (1.1 eq).

-

Acid Catalysis: Concentrated hydrochloric acid or another strong protic acid is added dropwise to the stirred mixture to catalyze the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Bischler-Napieralski Reaction: A Stepwise Approach

The Bischler-Napieralski reaction provides an alternative route to tetrahydroisoquinolines. This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is then reduced to the desired tetrahydroisoquinoline.[5][6][7] For the synthesis of this compound, the starting material would be N-(2-phenylbutyl)formamide.

Causality Behind Experimental Choices: The cyclization step requires a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to promote the formation of a nitrilium ion or a related electrophilic species that undergoes intramolecular electrophilic aromatic substitution.[8] The subsequent reduction of the resulting 3,4-dihydroisoquinoline is typically achieved using a hydride reducing agent like sodium borohydride (NaBH₄). This two-step approach allows for the isolation and characterization of the dihydroisoquinoline intermediate if desired.

Experimental Protocol: Bischler-Napieralski Synthesis

-

Step 1: Cyclization to 4-Ethyl-3,4-dihydroisoquinoline

-

Reaction Setup: N-(2-phenylbutyl)formamide (1.0 eq) is dissolved in a dry, aprotic solvent such as acetonitrile or toluene.

-

Dehydrating Agent: Phosphorus oxychloride (POCl₃) (1.5-2.0 eq) is added dropwise to the solution at 0 °C.

-

Reaction Conditions: The reaction mixture is then heated to reflux for several hours until the starting material is consumed, as monitored by TLC.

-

Work-up: The reaction is carefully quenched by pouring it onto crushed ice and then basified with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

-

Step 2: Reduction to this compound

-

Reaction Setup: The crude or purified 4-Ethyl-3,4-dihydroisoquinoline from the previous step is dissolved in a protic solvent such as methanol or ethanol.

-

Reducing Agent: Sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise at 0 °C.

-

Reaction Conditions: The reaction is stirred at room temperature for a few hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography.

-

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.0 - 7.3 | m | 4H | Protons on the benzene ring |

| CH₂ (C1) | ~4.0 | s | 2H | Methylene protons at C1 |

| NH | 1.5 - 2.5 | br s | 1H | Amine proton |

| CH (C4) | ~2.9 | m | 1H | Methine proton at C4 |

| CH₂ (C3) | ~2.7 | m | 2H | Methylene protons at C3 |

| CH₂ (ethyl) | ~1.7 | m | 2H | Methylene protons of the ethyl group |

| CH₃ (ethyl) | ~0.9 | t | 3H | Methyl protons of the ethyl group |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic Quaternary C | 135 - 140 |

| Aromatic CH | 125 - 130 |

| C1 | ~45 |

| C3 | ~40 |

| C4 | ~35 |

| CH₂ (ethyl) | ~25 |

| CH₃ (ethyl) | ~12 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, sharp | N-H stretch (secondary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Strong | Aliphatic C-H stretch |

| 1600, 1490, 1450 | Medium to strong | Aromatic C=C skeletal vibrations |

| 740 - 760 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₁₅N), the expected molecular weight is approximately 161.24 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): An observable peak at m/z = 161.

-

[M-1]⁺: A peak at m/z = 160, corresponding to the loss of a hydrogen atom.

-

[M-29]⁺: A prominent peak at m/z = 132, resulting from the loss of an ethyl radical (•CH₂CH₃), which is a characteristic fragmentation for 4-substituted tetrahydroisoquinolines.

-

Other Fragments: Additional fragments corresponding to the cleavage of the heterocyclic ring.

Conclusion

This technical guide has outlined the primary synthetic routes, the Pictet-Spengler and Bischler-Napieralski reactions, for the preparation of this compound. The rationale behind the choice of reagents and reaction conditions has been discussed to provide a deeper understanding of these transformations. Furthermore, a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) has been presented to aid in the characterization and structural confirmation of the target compound. While the provided protocols and spectral data are based on established chemical principles and data from analogous structures, it is imperative for researchers to perform their own optimizations and thorough characterization to ensure the successful synthesis and validation of this compound for their specific research and development needs.

References

Sources

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. The Pictet-Spengler Reaction [ebrary.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. ijstr.org [ijstr.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline, a substituted heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific analog, this guide establishes a robust analytical framework by presenting established experimental data for the parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), alongside computationally predicted properties for the 4-ethyl derivative. This comparative approach, grounded in fundamental chemical principles, offers valuable insights into the influence of C4-alkylation on the molecule's behavior. The guide further details standardized experimental protocols for the empirical determination of key physicochemical parameters, providing a self-validating system for researchers.

Introduction and Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The substitution pattern on the THIQ ring system plays a critical role in modulating its pharmacological and pharmacokinetic properties. The introduction of an ethyl group at the C4 position, creating this compound, is anticipated to significantly alter its physicochemical characteristics compared to the unsubstituted parent molecule. These properties, including lipophilicity, solubility, and basicity (pKa), are fundamental determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Understanding these parameters is paramount for drug development professionals in predicting a molecule's behavior in biological systems and for guiding rational drug design. This guide provides a detailed examination of these properties, leveraging both experimental data for the parent THIQ and high-quality computational predictions for the 4-ethyl analog to create a comprehensive and practical resource.

Molecular Structure and Core Attributes

The foundational step in understanding a molecule's properties is the characterization of its structure.

Chemical Structure

The chemical structure of this compound is depicted below. The addition of the ethyl group at the C4 position introduces a new chiral center, meaning this compound can exist as a racemic mixture of two enantiomers.

Comparative Physicochemical Properties

To contextualize the properties of this compound, a direct comparison with the experimentally determined values for the parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), is presented. The properties for the 4-ethyl derivative are predicted using advanced cheminformatics algorithms.[3]

| Property | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) | This compound (Predicted) | Scientific Rationale for Predicted Changes |

| Molecular Formula | C₉H₁₁N | C₁₁H₁₅N | Addition of a C₂H₄ group. |

| Molecular Weight ( g/mol ) | 133.19[2][4][5][6] | 161.25 | Increased mass due to the ethyl substituent. |

| Melting Point (°C) | -30[2][4][6] | Predicted to be a liquid at room temperature. | Alkyl substitution can disrupt crystal lattice packing, often leading to lower melting points or a liquid state. |

| Boiling Point (°C) | 232-233[2][4][6][7] | 257.4 ± 9.0 | Increased molecular weight and van der Waals forces lead to a higher boiling point. |

| Density (g/mL) | 1.064 (at 25°C)[2][4][7] | 0.949 ± 0.06 | The addition of a less dense alkyl group is predicted to slightly decrease the overall density. |

| Water Solubility | 20 g/L (at 20°C)[2][4] | Predicted to be lower than the parent compound. | The hydrophobic ethyl group increases the nonpolar surface area, reducing affinity for water. |

| pKa (Strongest Basic) | 9.66 (Predicted)[2][4] | ~9.5 - 10.0 | The electron-donating nature of the ethyl group may slightly increase the basicity of the secondary amine. However, steric hindrance could have a counteracting effect. |

| logP (Octanol-Water Partition Coefficient) | 1.31 - 1.57 (Predicted) | ~2.0 - 2.5 | The addition of the ethyl group significantly increases the lipophilicity of the molecule. |

Note: Predicted values are generated using cheminformatics tools and should be confirmed by experimental methods.

In-Depth Analysis of Key Physicochemical Parameters

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. The predicted increase in logP for this compound compared to its parent compound is a direct consequence of the addition of the hydrophobic ethyl group. This increased lipophilicity may lead to enhanced membrane permeability but could also result in lower aqueous solubility and increased binding to plasma proteins.

Acidity/Basicity (pKa)

The basicity of the secondary amine in the tetrahydroisoquinoline ring is a key determinant of its ionization state at physiological pH. The predicted pKa for this compound suggests it will be predominantly protonated in the acidic environment of the stomach and partially protonated in the near-neutral pH of the bloodstream and cytoplasm. The electron-donating inductive effect of the C4-ethyl group would be expected to slightly increase the electron density on the nitrogen atom, thereby increasing its basicity (higher pKa). However, steric effects from the ethyl group could potentially hinder the solvation of the protonated form, which would have a slight base-weakening effect. The interplay of these electronic and steric effects necessitates experimental verification.[8]

Aqueous Solubility

The introduction of the ethyl group is expected to decrease the aqueous solubility of the molecule. This is due to the increase in the nonpolar surface area, which disrupts the favorable hydrogen bonding network of water. For oral drug candidates, a balance between solubility and permeability is crucial for effective absorption.

Standardized Experimental Protocols

To facilitate the empirical validation of the predicted physicochemical properties, the following standardized experimental protocols are provided.

Determination of Melting Point (Capillary Method)

The capillary method is a widely accepted technique for the determination of a substance's melting point.[9][10]

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2°C per minute and observe the sample.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This is the melting range.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11][12]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Apparatus Calibration: Calibrate the pH meter using standard buffer solutions.

-

Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (for a basic sample) or a strong base (for an acidic sample), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and a reliable method for the experimental determination of logP.[1][13]

Principle: The compound is partitioned between two immiscible solvents, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Step-by-Step Methodology:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.

-

Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: Separate the two phases by centrifugation.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the logP using the formula: logP = log([Concentration in n-octanol] / [Concentration in water]).

Conclusion and Future Directions

This technical guide has provided a detailed overview of the physicochemical properties of this compound, utilizing a comparative approach with its parent compound, 1,2,3,4-tetrahydroisoquinoline. The computationally predicted properties suggest that the C4-ethyl substitution significantly increases lipophilicity and boiling point while likely having a modest effect on basicity. These predictions offer a valuable starting point for researchers and drug development professionals. However, as with all in silico data, experimental verification is crucial. The provided standardized protocols offer a clear path for obtaining robust empirical data. Further studies should focus on the synthesis and experimental characterization of this compound to validate these predictions and to explore the impact of its chirality on its biological activity and physicochemical properties.

References

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Ottokemi. (n.d.). 1,2,3,4-Tetrahydroisoquinoline, 95% 91-21-4. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chemical Point. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

ChemSynthesis. (2025). 1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Dalton Transactions. (n.d.). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

ResearchGate. (2025). Steric and Electronic Effects in Basic Dyes. Retrieved from [Link]

-

MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

RSC Publishing. (n.d.). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Retrieved from [Link]

-

ChemBK. (2024). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

ACS Publications. (2020). Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. Retrieved from [Link]

-

Kaggle. (n.d.). Predicting molecule properties based on its SMILES. Retrieved from [Link]

-

arXiv. (2024). Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches. Retrieved from [Link]

-

The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

-

ResearchGate. (2025). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis | Request PDF. Retrieved from [Link]

-

ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

FooDB. (2011). Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). Retrieved from [Link]

-

HMDB. (2009). Showing metabocard for 1,2,3,4-Tetrahydroisoquinoline (HMDB0012489). Retrieved from [Link]

Sources

- 1. Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives | Semantic Scholar [semanticscholar.org]

- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 12. 1-Ethyl-1,2,3,4-tetrahydroquinoline | C11H15N | CID 117428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"4-Ethyl-1,2,3,4-tetrahydroisoquinoline mechanism of action"

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline

Authored by: A Senior Application Scientist

Foreword: The Enigmatic Potential of a Novel Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically significant synthetic molecules.[1][2] This guide ventures into the specific, yet largely unexplored, chemical space of this compound. In the absence of direct, comprehensive studies on this particular analog, this document serves as a technical roadmap for its investigation. We will synthesize established knowledge of the broader THIQ class to construct a robust, hypothesis-driven framework for elucidating the mechanism of action of this novel entity. This guide is intended for researchers and drug development professionals, providing both the theoretical underpinnings and the practical experimental designs required for a thorough investigation.

Part 1: The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Foundation of Diverse Bioactivity

The THIQ scaffold is a recurring motif in a vast array of biologically active compounds, from antitumor antibiotics to potent neuromodulators.[1][3] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to achieve high-affinity interactions with a wide range of biological targets. The versatility of the THIQ core is underscored by the diverse pharmacological activities reported for its derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4]

Established Pharmacological Targets of the THIQ Scaffold

A survey of the literature reveals that THIQ derivatives have been successfully developed to modulate several key protein families:

-

Receptors:

-

Dopamine D2 and D3 Receptors: Certain THIQ analogs act as allosteric antagonists, offering a nuanced approach to modulating dopaminergic signaling.[5][6]

-

NMDA Receptors: Derivatives have shown high affinity for the PCP binding site within the NMDA receptor ion channel, suggesting potential as neuromodulators.[7]

-

Serotonin 5-HT2A and 5-HT2C Receptors: Specific THIQ derivatives have been characterized as serotonin receptor modulators.[8]

-

Beta-Adrenoreceptors: Various substituted THIQs have been evaluated as agonists or antagonists at these receptors.[9][10]

-

-

Enzymes:

-

Dihydrofolate Reductase (DHFR): Some novel THIQs have demonstrated potent inhibitory activity against DHFR, a key target in cancer chemotherapy.[11]

-

Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2, a crucial regulator of the cell cycle, has been achieved with specific THIQ compounds.[11]

-

ATP Synthase: In the context of infectious diseases, N-substituted THIQs have been identified as inhibitors of Mycobacterium tuberculosis ATP synthase.[12]

-

-

Other Intracellular Targets:

-

KRas: A derivative with an ethyl-substituted phenyl group has been shown to inhibit KRas, a critical oncogene, and to possess anti-angiogenic properties.[4] This highlights the potential for THIQs to interfere with key cancer signaling pathways.

-

This broad target profile establishes the THIQ scaffold as a highly adaptable starting point for drug discovery. The specific biological activity is exquisitely dependent on the substitution pattern around the core.

Part 2: Postulated Mechanism of Action for this compound

Primary Hypothesis: The introduction of a small, lipophilic ethyl group at the C4 position of the THIQ core is likely to confer activity towards targets with well-defined hydrophobic pockets near this position. Given the established activities of the THIQ class, the most promising initial targets to investigate would be neurological receptors and cancer-related enzymes .

-

Rationale for Neurological Targets (e.g., Dopamine, NMDA Receptors): The binding sites of many G-protein coupled receptors (GPCRs) and ion channels are characterized by hydrophobic sub-pockets. The ethyl group at C4 could enhance binding affinity and/or selectivity for a specific receptor subtype by occupying such a pocket, potentially displacing a water molecule and leading to a favorable entropic contribution to binding.

-

Rationale for Anticancer Targets (e.g., Kinases, DHFR): The ATP-binding pocket of kinases, for instance, often contains hydrophobic regions. A 4-ethyl substituent could improve van der Waals interactions within the binding site, leading to enhanced inhibitory potency. The SAR of known THIQ-based DHFR and CDK2 inhibitors suggests that substitutions on the core ring system are critical for activity.[11]

The following sections outline the experimental strategy required to test this hypothesis and fully characterize the mechanism of action.

Part 3: A Step-by-Step Experimental Workflow for Mechanistic Elucidation

This section provides a comprehensive, self-validating experimental plan designed to systematically investigate the mechanism of action of this compound.

Synthesis and Characterization

The first critical step is the synthesis of high-purity this compound. Several established synthetic routes can be adapted for this purpose.

Recommended Synthetic Strategy: Pictet-Spengler Reaction

The Pictet-Spengler condensation is a robust and widely used method for synthesizing the THIQ core.[1][3]

Protocol:

-

Starting Material Synthesis: Synthesize the requisite starting material, 2-phenyl-1-butylamine.

-

Condensation: React 2-phenyl-1-butylamine with formaldehyde in the presence of a strong acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid).

-

Cyclization: The initial condensation forms a Schiff base, which then undergoes an intramolecular electrophilic substitution on the aromatic ring to form the cyclized THIQ product.

-

Purification: Purify the final product using column chromatography.

-

Characterization: Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for this compound.

In Vitro Target Screening and Validation

A broad initial screening is essential to identify the primary biological targets. This should be followed by more focused validation assays.

Tier 1: Broad Target Screening Panel

-

Objective: To identify initial "hits" from a wide range of potential targets.

-

Methodology: Submit the compound to a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen, Ricerca LeadProfilingScreen). These panels typically include assays for hundreds of GPCRs, ion channels, kinases, and other enzymes.

-

Data Analysis: Analyze the percentage of inhibition or activation at a fixed concentration (typically 1-10 µM). Hits are typically defined as >50% inhibition/activation.

Tier 2: Dose-Response and Affinity Determination

-

Objective: To validate the hits from Tier 1 and determine the potency (IC₅₀/EC₅₀) and binding affinity (Kᵢ).

-

Protocols:

-

For Receptor Targets (e.g., Dopamine D2): Radioligand Binding Assay

-

Prepare cell membranes expressing the receptor of interest.

-

Incubate the membranes with a known radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

-

For Enzyme Targets (e.g., CDK2): Kinase Inhibition Assay

-

Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate recombinant CDK2/cyclin E with its substrate (e.g., a peptide substrate) and ATP in the presence of varying concentrations of the test compound.

-

After the reaction, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence, which is proportional to the ADP generated and thus to kinase activity.

-

Calculate the IC₅₀ value from the dose-response curve.

-

-

Cellular Mechanism of Action

Once a primary target is validated, the next step is to understand the compound's effect in a cellular context.

Example Workflow for an Anticancer Hit (e.g., CDK2 Inhibitor)

-

Cell Viability Assays:

-

Protocol: Treat a panel of cancer cell lines (e.g., A549 lung cancer, MCF7 breast cancer) with increasing concentrations of the compound for 48-72 hours.[11] Measure cell viability using an MTS or resazurin-based assay.

-

Output: Determine the GI₅₀ (concentration for 50% growth inhibition).

-

-

Cell Cycle Analysis:

-

Protocol: Treat cells with the compound at its GI₅₀ concentration for 24 hours. Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content of individual cells by flow cytometry.

-

Output: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. A CDK2 inhibitor would be expected to cause cell cycle arrest at the G1/S transition.[11]

-

-

Apoptosis Assay:

-

Protocol: Treat cells as above and then co-stain with Annexin V-FITC and propidium iodide. Analyze by flow cytometry.

-

Output: Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells. This will confirm if the observed growth inhibition is due to programmed cell death.

-

Caption: Cellular workflow to validate an anticancer mechanism.

Part 4: Quantitative Data and SAR Insights

All quantitative data generated from the assays described above should be meticulously tabulated to facilitate comparison and interpretation.

Table 1: Hypothetical Data Summary for this compound

| Assay Type | Target/Cell Line | Result Type | Value (µM) |

| Radioligand Binding | Dopamine D2 | Kᵢ | 1.2 |

| Kinase Inhibition | CDK2/cyclin E | IC₅₀ | 0.15 |

| Kinase Inhibition | DHFR | IC₅₀ | > 50 |

| Cell Viability | A549 (Lung) | GI₅₀ | 0.25 |

| Cell Viability | MCF7 (Breast) | GI₅₀ | 0.40 |

Structure-Activity Relationship (SAR) Insights:

The data from this single compound will form the first data point in a new SAR series. To build a meaningful SAR, a matrix of analogs should be synthesized and tested. For instance:

-

Varying the alkyl chain length at C4: Compare the 4-ethyl analog to 4-methyl, 4-propyl, and 4-H analogs to understand the impact of the size and lipophilicity of this substituent.

-

Positional Isomers: Synthesize 1-ethyl, 2-ethyl, and 3-ethyl THIQ analogs to determine the importance of the substitution position.

-

Stereochemistry: If the synthesis allows, separate and test the individual (R) and (S) enantiomers of this compound, as stereochemistry often plays a critical role in biological activity.[7]

By systematically analyzing how these structural modifications affect potency and selectivity, a clear picture of the pharmacophore will emerge, guiding the design of more advanced and optimized compounds.

Conclusion

While the mechanism of action of this compound is not yet defined, its chemical structure, rooted in the versatile THIQ scaffold, suggests significant therapeutic potential. The hypothesis that the 4-ethyl group will drive interactions with hydrophobic pockets in neurological or oncological targets provides a strong foundation for investigation. The experimental workflows detailed in this guide—from rational synthesis to in-depth cellular characterization—offer a clear and robust pathway to elucidate its precise mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985–14025. [Link]

-

Gudipati, R., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Infectious Agents and Cancer, 15(1). [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

-

ResearchGate. (2018). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. [Link]

-

Schepmann, D., et al. (2006). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. European Journal of Medicinal Chemistry, 41(8), 1003-10. [Link]

-

ResearchGate. (2017). Structure of some natural and synthetic 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids. [Link]

-

Denny, W. A., et al. (2018). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 28(17), 2889-2893. [Link]

-

Mash, E. A., Williams, L. J., & Pfeiffer, S. S. (1997). Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters, 38(40), 6977-6980. [Link]

-

Petrova, L. N., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Letters in Drug Design & Discovery, 9(1), 81-86. [Link]

-

MDPI. (n.d.). Special Issue : Synthesis of Tetrahydroisoquinoline and Protoberberine Derivatives. [Link]

-

Mazur, M., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-9. [Link]

-

Gacar, N., et al. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397-9. [Link]

-

MDPI. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link]

-

Silvano, E., et al. (2010). The tetrahydroisoquinoline derivative SB269,652 is an allosteric antagonist at dopamine D3 and D2 receptors. Molecular Pharmacology, 78(5), 943-53. [Link]

-

Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 21. [Link]

-

ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

Silvano, E., et al. (2010). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. Molecular Pharmacology, 78(5), 943-953. [Link]

-

Wikipedia. (n.d.). 2CLisaB. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Kumar, B. K., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1145-1163. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tetrahydroisoquinoline derivative SB269,652 is an allosteric antagonist at dopamine D3 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2CLisaB - Wikipedia [en.wikipedia.org]

- 9. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PubChemLite - this compound (C11H15N) [pubchemlite.lcsb.uni.lu]

The Emerging Therapeutic Potential of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline Derivatives: A Technical Guide to their Biological Activity

Introduction: The Privileged Scaffold of Tetrahydroisoquinoline and the Significance of 4-Ethyl Substitution

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This heterocyclic motif is found in compounds exhibiting antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4] Recent investigations have brought to light the therapeutic potential of specifically substituted THIQ analogs, with a particular focus on the introduction of an ethyl group at the 4-position. This substitution has been shown to significantly enhance the anticancer and anti-angiogenic properties of the parent scaffold, opening new avenues for drug discovery and development.

This technical guide provides an in-depth analysis of the biological activity of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline derivatives. We will explore their mechanism of action, delve into detailed experimental protocols for evaluating their efficacy, and present a comprehensive overview of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

Mechanism of Action: Targeting Key Oncogenic Pathways

The primary anticancer activity of this compound derivatives appears to be driven by their ability to inhibit the function of KRas, a critical signaling protein frequently mutated in various cancers.[3] Additionally, these compounds exhibit potent anti-angiogenic effects, cutting off the blood supply that tumors need to grow and metastasize.[3]

KRas Inhibition: A Promising Strategy in Oncology

The Ras family of small GTPases, including KRas, are pivotal regulators of cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers, leading to constitutively active KRas protein that perpetually stimulates downstream pro-proliferative signaling pathways, most notably the MAPK and PI3K pathways.[1] Small molecule inhibitors that can directly target and inactivate mutant KRas have been a long-sought goal in cancer therapy.[5][6] The mechanism of action for many small molecule KRas inhibitors involves binding to the protein and locking it in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors like Raf.[5][6]

One notable example of a this compound derivative, designated GM-3-121, has demonstrated significant KRas inhibition.[3] This compound, which features an ethyl group at the 4-position of a phenyl ring attached to the THIQ core, has shown the highest KRas inhibitory activity in HCT116 colon cancer cell lines.[3] The proposed mechanism involves the inhibitor binding to KRas and disrupting the switch-I and switch-II regions, which are crucial for its GTPase activity and interaction with downstream signaling molecules.

Anti-Angiogenesis: Starving the Tumor

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[7] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis.[2] this compound derivatives, including GM-3-121, have demonstrated potent anti-angiogenic activity.[3] The mechanism is believed to involve the inhibition of key receptor tyrosine kinases, such as VEGFR-2, which are activated by VEGF. By blocking this signaling, the compounds prevent the proliferation and migration of endothelial cells, thus inhibiting the formation of new blood vessels.

Structure-Activity Relationship (SAR) Analysis

The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the core structure.[4][8] The presence of an ethyl group at the 4-position of a phenyl substituent appears to be a key determinant for potent KRas inhibition and anti-angiogenic activity.

| Compound ID | 4-Position Phenyl Substituent | KRas Inhibition (HCT116) | Anti-Angiogenesis (IC50) | Reference |

| GM-3-121 | Ethyl | Highest | 1.72 µM | [3] |

| GM-3-18 | Chloro | Significant | High | [3] |

| GM-3-143 | Trifluoromethyl | Significant | Not Reported | [3] |

| - | tert-Butyl | Diminished | Not Reported | [3] |

| GM-3-13 | Methoxy (with sulfonyl modification) | Not Reported | 5.44 µM (Moderate) | [3] |

Table 1: Structure-Activity Relationship of 4-Substituted Phenyl-THIQ Derivatives. [3]

The data in Table 1 clearly indicates that an ethyl group at the 4-position of the phenyl ring confers the highest KRas inhibitory activity.[3] While other electron-withdrawing groups like chloro and trifluoromethyl also show significant activity, bulky groups like tert-butyl lead to diminished activity.[3] This suggests that both electronic and steric factors play a crucial role in the interaction of these compounds with their biological targets.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, detailed step-by-step methodologies for key experiments are provided below.

Protocol 1: In Vitro KRas Inhibition Assay (GDP/GTP Exchange Assay)

This protocol is designed to measure the ability of a test compound to inhibit the exchange of GDP for GTP by KRas, a key step in its activation.[9][10][11]

Materials:

-

Purified recombinant KRas protein

-

BODIPY™-GDP (fluorescently labeled GDP)

-

GTP solution

-

Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

EDTA solution

-

Test compound (4-Ethyl-THIQ derivative) dissolved in DMSO

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

KRas-BODIPY-GDP Loading: In a microcentrifuge tube, mix the purified KRas protein with BODIPY™-GDP in assay buffer and incubate on ice to allow for the formation of the KRas-BODIPY-GDP complex.

-

Assay Reaction: a. To each well of the 384-well plate, add the test compound dilution or vehicle control (assay buffer with DMSO). b. Add the KRas-BODIPY-GDP complex to each well. c. Initiate the exchange reaction by adding a mixture of GTP and EDTA to each well. EDTA facilitates the release of GDP.

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for BODIPY).

-

Data Analysis: A decrease in fluorescence indicates the displacement of BODIPY-GDP by GTP. The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 2: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[2][12][13]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Matrigel® Basement Membrane Matrix

-

Test compound (4-Ethyl-THIQ derivative) dissolved in DMSO

-

96-well tissue culture plate

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Harvest HUVECs and resuspend them in EGM-2. Seed the cells onto the Matrigel®-coated wells.

-

Compound Treatment: Immediately after seeding, add serial dilutions of the test compound or vehicle control to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification: a. Observe the formation of tube-like structures using an inverted microscope. b. Capture images of the tube networks in each well. c. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Data Analysis: Compare the quantitative parameters of tube formation in compound-treated wells to the vehicle control to determine the percentage of inhibition.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their dual mechanism of action, involving the inhibition of the critical oncoprotein KRas and the suppression of tumor angiogenesis, makes them particularly attractive candidates for further investigation. The structure-activity relationship data clearly highlights the importance of the 4-ethyl substitution for potent biological activity.

Future research in this area should focus on several key aspects. Firstly, a more detailed elucidation of the binding mode of these compounds with KRas through techniques such as X-ray crystallography would provide invaluable insights for rational drug design and optimization. Secondly, expanding the SAR studies to explore a wider range of substitutions on the THIQ scaffold and the phenyl ring could lead to the discovery of even more potent and selective inhibitors. Finally, in vivo studies in relevant animal models are essential to evaluate the pharmacokinetic properties, efficacy, and safety of these compounds, paving the way for their potential clinical translation. The in-depth technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of cancer drug discovery.

References

-

KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance. [Link][1]

-

Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors. [Link]

-

Small molecular inhibitors for KRAS-mutant cancers. [Link][5]

-

Small molecular inhibitors for KRAS-mutant cancers. [Link][6]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [Link][3][14]

-

Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. [Link]

-

In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. [Link][12]

-

Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. [Link]

-

Current methods for assaying angiogenesis in vitro and in vivo. [Link]

-

In vitro evaluation of anti-angiogenesis property of anti-VEGFR2 nanobody-conjugated H40-PEG carrier loaded with methotrexate. [Link][7]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link][4]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

-

Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. [Link]

Sources

- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Small molecular inhibitors for KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]

- 7. In vitro evaluation of anti-angiogenesis property of anti-VEGFR2 nanobody-conjugated H40-PEG carrier loaded with methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ibidi.com [ibidi.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Vitro Evaluation of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline

This guide provides a comprehensive framework for the in vitro evaluation of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline (4-Et-THIQ), a synthetic derivative of the versatile 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a prevalent motif in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of pharmacological activities, including antitumor, neuroprotective, and antimicrobial effects.[1][2] The introduction of an ethyl group at the 4-position presents a unique structural modification that necessitates a thorough investigation to elucidate its biological potential.

This document is intended for researchers, scientists, and drug development professionals. It offers a structured, yet flexible, approach to characterizing the bioactivity of 4-Et-THIQ, moving from broad phenotypic screening to specific molecular target identification and mechanistic studies. The protocols and rationale described herein are grounded in established scientific principles and supported by authoritative references.

Foundational Assessment: Cytotoxicity and General Cellular Health

A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more specific assays and provides an initial indication of potential therapeutic windows or liabilities.

Rationale for Initial Cytotoxicity Screening

The initial cytotoxicity assessment serves to identify the concentration at which 4-Et-THIQ begins to exert toxic effects on cells. This is crucial for distinguishing between targeted pharmacological effects and non-specific toxicity. A compound with high, non-specific cytotoxicity is generally a poor candidate for further development. The choice of cell lines for this initial screen should be broad, encompassing both cancerous and non-cancerous cell lines to assess for any tumor-specific effects.[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., human cancer cell lines like MCF-7, A549, and a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 4-Et-THIQ in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the cells with the compound for a predetermined period, typically 24, 48, and 72 hours, to assess time-dependent effects.

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity Profile

The results of the cytotoxicity screening should be summarized in a clear and concise table.

| Cell Line | 4-Et-THIQ IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h |

| MCF-7 (Breast Cancer) | [Insert Value] | [Insert Value] |

| A549 (Lung Cancer) | [Insert Value] | [Insert Value] |

| HEK293 (Non-cancerous) | [Insert Value] | [Insert Value] |

Exploring a Potential Anticancer Profile

Should the initial cytotoxicity screen reveal selective activity against cancer cell lines, a more in-depth investigation into its anticancer properties is warranted. The THIQ scaffold is known to be present in compounds with anti-angiogenic and antiproliferative activities.[4][5]

Rationale for Investigating Antiproliferative and Apoptotic Effects

Distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) effects is a critical step. Furthermore, determining the mechanism of cell death, such as apoptosis, provides valuable insight into the compound's mode of action.

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for the in vitro evaluation of anticancer properties.

Experimental Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with 4-Et-THIQ at concentrations around its IC50 value for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release their cytoplasmic contents.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.

-

Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.

-

Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate.

-

Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.

Neuromodulatory Potential: Receptor Binding and Neurotransmitter Uptake

The structural similarity of THIQs to neuroactive compounds, including some neurotoxins and dopamine receptor ligands, necessitates an evaluation of their potential effects on the central nervous system.[6][7]

Rationale for Neuromodulatory Screening

Given that various THIQ derivatives interact with dopaminergic and other receptor systems, it is prudent to screen 4-Et-THIQ for such activities.[8][9] This can uncover potential therapeutic applications in neurological disorders or identify potential neurotoxic liabilities.

Experimental Protocol: Dopamine Receptor Binding Assay

This assay determines the affinity of 4-Et-THIQ for dopamine receptors (e.g., D1 and D2).

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from cells expressing the dopamine receptor of interest or from brain tissue known to be rich in these receptors (e.g., striatum).

-

Binding Reaction: In a multi-well plate, combine the prepared membranes, a radiolabeled ligand known to bind to the receptor (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of 4-Et-THIQ.

-

Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) of 4-Et-THIQ, which represents its binding affinity for the receptor.

Data Presentation: Receptor Binding Affinity

| Receptor Subtype | 4-Et-THIQ Ki (nM) |

| Dopamine D1 | [Insert Value] |

| Dopamine D2 | [Insert Value] |

| Sigma-1 | [Insert Value] |

| Sigma-2 | [Insert Value] |

Mechanistic Insights: Cellular Signaling Pathways

To understand the downstream consequences of 4-Et-THIQ's interaction with a cellular target, it is essential to investigate its impact on relevant signaling pathways.

Rationale for Signaling Pathway Analysis

If 4-Et-THIQ shows interesting activity in the preceding assays (e.g., anticancer or neuromodulatory), elucidating its effect on intracellular signaling cascades can reveal its precise mechanism of action. For instance, if it induces apoptosis, investigating the Bcl-2 family proteins or the activation of upstream caspases would be a logical next step.

Visualizing a Hypothetical Signaling Pathway

Caption: Hypothetical signaling cascade initiated by 4-Et-THIQ.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

Western blotting can be used to detect changes in the phosphorylation state of key signaling proteins, which is a common mechanism of signal transduction.

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Treat cells with 4-Et-THIQ for various time points and lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Akt, phospho-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein phosphorylation.

Concluding Remarks

The in vitro evaluation of this compound requires a systematic and logical progression of experiments. This guide provides a robust framework, starting from broad screening to detailed mechanistic studies. The specific assays and pathways to be investigated will ultimately be guided by the initial findings. Adherence to rigorous experimental design, including appropriate controls and statistical analysis, is paramount for generating reliable and meaningful data that will elucidate the therapeutic potential or toxicological risks associated with this novel compound.

References

-

Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. (2022). PubMed Central. [Link]

-

Synthesis and pharmacological evaluation of some new tetrahydroisoquinoline derivatives inhibiting dopamine uptake and/or possessing a dopaminomimetic property. (n.d.). PubMed. [Link]

-

Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. (2015). PubMed Central. [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (2020). PubMed Central. [Link]

-

Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. (2012). PubMed. [Link]

-

Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors. (2007). PubMed Central. [Link]

-

New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. (2021). ScienceDirect. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]

-

Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (1996). PubMed. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]

-

Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (2018). PubMed. [Link]

-

Neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline: In vitro and in vivo studies in rats. (2008). ResearchGate. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

-

In vitro evaluation of a tetrahydroisoquinoline derivative as a steroid sulfatase inhibitor and a selective estrogen receptor modulator. (2014). PubMed. [Link]

-

Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. (2006). PubMed. [Link]

-

Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. (2007). PubMed. [Link]

-

Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. (2012). PubMed. [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (2020). PubMed. [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PubMed Central. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). NIH. [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2019). International Journal of Scientific & Technology Research. [Link]

-

Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. (2009). PubMed. [Link]

-

Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (2016). NIH. [Link]

-

Synthesis and in vitro evaluation of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent antiglioma agents. (2014). PubMed. [Link]

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (2023). ACS Omega. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of some new tetrahydroisoquinoline derivatives inhibiting dopamine uptake and/or possessing a dopaminomimetic property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

The Structure-Activity Relationship of 4-Substituted Tetrahydroisoquinolines: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its rigid, three-dimensional architecture provides a robust framework for the precise positioning of functional groups to engage with diverse biological targets. This guide focuses on a critical, yet nuanced, aspect of THIQ chemistry: the profound impact of substitution at the C4-position on biological activity. While modifications at the N2 and C1 positions have been extensively explored, the strategic functionalization of the C4-position offers a unique vector to enhance potency, selectivity, and pharmacokinetic properties. We will delve into the synthetic strategies enabling access to this chemical space, analyze structure-activity relationships (SAR) across key therapeutic targets—including G-protein coupled receptors (GPCRs) and cancer-related proteins—and provide detailed experimental protocols to empower researchers in this dynamic field.

Introduction: The Strategic Value of the Tetrahydroisoquinoline Core

The THIQ nucleus is a bioisostere of phenylethylamine, a fundamental pharmacophore for many neurotransmitters. This inherent similarity allows THIQ-based compounds to interact with a wide range of physiological systems.[3] Molecules incorporating the THIQ scaffold have demonstrated efficacy as anticancer, antimicrobial, antihypertensive, and neuroprotective agents.[1][4][5]

The true power of the THIQ scaffold lies in its synthetic tractability and the distinct roles of its substitution points.

-

N2-Position: Typically involved in modulating physicochemical properties like solubility and basicity, or for introducing linkers to secondary pharmacophores.

-